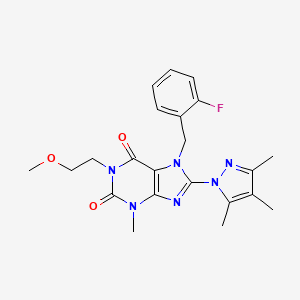
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride, also known as PEA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. PEA is a member of the phenethylamine class of compounds and is structurally similar to amphetamines.
Mecanismo De Acción
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride acts as a monoamine releasing agent, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to a prolonged effect. This compound has been shown to bind to the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of dopamine and serotonin release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids from adipose tissue. This compound has been shown to have a neuroprotective effect, protecting against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a low cost. It also has a high potency, allowing for small doses to be used. However, this compound has several limitations. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. It is also difficult to administer due to its bitter taste.
Direcciones Futuras
There are several future directions for the study of 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride. It has the potential to be used as a treatment for various neurological and psychiatric disorders. Further studies are needed to determine its long-term effects and safety profile. This compound could also be used as a research tool to study the role of monoamines in the brain and their effects on behavior. Additionally, the development of new synthetic methods for this compound could improve its availability and reduce its cost.
In conclusion, this compound is a psychoactive drug that has been widely studied for its potential therapeutic applications. It acts as a monoamine releasing agent and has been shown to have antidepressant, anxiolytic, and analgesic effects. This compound has several advantages for lab experiments, but also has limitations due to its short half-life and bitter taste. There are several future directions for the study of this compound, including its use as a treatment for various disorders and as a research tool to study the role of monoamines in the brain.
Métodos De Síntesis
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride can be synthesized through a variety of methods, including the reduction of benzyl cyanide with lithium aluminum hydride, the reaction of benzyl chloride with pyridine, and the condensation of benzaldehyde with pyridine. The most common method of synthesis involves the reduction of benzyl cyanide with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and pharmacology. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15-10-8-13;;/h2-10,12,16H,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWMUGXDTJLACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2756746.png)


![2-[6-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2756752.png)
![2,5-dichloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756754.png)
![6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2756756.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![methyl 6-chloro-2-(2-oxo-2-(piperidin-1-yl)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2756760.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756765.png)